molecular formula C16H24N4O B11004168 N-(heptan-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(heptan-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11004168
M. Wt: 288.39 g/mol
InChI Key: GIGURHKAIZZQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(heptan-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a recognized and potent ATP-competitive inhibitor of the Activin receptor-like kinase-2 (ALK2) , a bone morphogenetic protein (BMP) type I receptor kinase. This specificity makes it a critical pharmacological tool for investigating the ALK2 signaling pathway in disease contexts, most notably in Fibrodysplasia Ossificans Progressiva (FOP) , a rare genetic disorder characterized by progressive heterotopic ossification. In FOP research, this compound has been shown to effectively suppress aberrant BMP signaling driven by mutant ALK2 , providing a means to probe the molecular mechanisms of ectopic bone formation and validate ALK2 as a therapeutic target. Beyond FOP, its research utility extends to oncology, as dysregulated ALK2 signaling has been implicated in the pathogenesis of certain cancers, including diffuse intrinsic pontine glioma (DIPG) , where it can inhibit tumor cell proliferation. By selectively targeting ALK2, this inhibitor enables researchers to dissect complex BMP-mediated cellular processes, evaluate downstream signal transduction, and explore novel treatment strategies for these challenging conditions.

Properties

Molecular Formula

C16H24N4O

Molecular Weight

288.39 g/mol

IUPAC Name

N-heptan-2-yl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C16H24N4O/c1-4-5-6-9-13(2)18-15(21)14-12-17-19(3)16(14)20-10-7-8-11-20/h7-8,10-13H,4-6,9H2,1-3H3,(H,18,21)

InChI Key

GIGURHKAIZZQIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C1=C(N(N=C1)C)N2C=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(heptan-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include N,N-diisopropylethylamine and trimethylsilyl isocyanate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(heptan-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(heptan-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(heptan-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a common pyrazole-carboxamide scaffold with several analogs, differing primarily in the N-substituent and aryl/pyrrole modifications. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name (Source) Substituent on Pyrazole Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
Target Compound Heptan-2-yl C16H24N4O* 288.39* N/A N/A
3a () Phenyl C21H15ClN6O 403.1 133–135 68
3b () 4-Chlorophenyl C21H14Cl2N6O 437.1 171–172 68
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl) analog () Bicyclic group C17H20N4O 296.37 N/A N/A
1-Phenyl-N-(4-pyridinylmethyl) analog () 4-Pyridinylmethyl C20H18N6O** 358.40** N/A N/A

Calculated based on structural analysis. *Estimated from CAS 1190246-78-5.

Key Observations:

Substituent Lipophilicity: The heptan-2-yl group in the target compound introduces a branched aliphatic chain, enhancing lipophilicity compared to aryl-substituted analogs (e.g., 3a–3b in ). This may improve passive diffusion across biological membranes but reduce water solubility .

Synthetic Yields :

  • Analogs in were synthesized via EDCI/HOBt-mediated coupling with yields of 62–71%, suggesting that similar methods could apply to the target compound .

Thermal Stability :

  • Aryl-substituted analogs (e.g., 3a–3b) exhibit higher melting points (133–183°C) due to strong π-π stacking and crystal packing, whereas the aliphatic heptan-2-yl group in the target compound may lower its melting point .

Spectroscopic and Analytical Data

  • NMR : The target compound’s ¹H-NMR would display signals for the heptan-2-yl chain (e.g., δ 0.8–1.5 ppm for CH3 and CH2 groups) and pyrrole protons (δ 6.2–6.9 ppm), similar to analogs in .
  • Mass Spectrometry : Expected [M+H]+ ion at m/z 289.4 (calculated), aligning with the trend observed for analogs (e.g., 3a at m/z 403.1) .

Functional Implications

  • The pyrrole and pyrazole moieties are common in bioactive molecules, often contributing to hydrogen bonding and π-stacking interactions .
  • Synthetic Flexibility : The carboxamide linkage allows for modular substitution, as demonstrated by the diversity of analogs in and . The heptan-2-yl group’s flexibility may optimize pharmacokinetic profiles compared to rigid bicyclic or aromatic substituents .

Biological Activity

N-(heptan-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, also known by its CAS number 1246069-44-2, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_{15}H_{22}N_{4}O
  • Molecular Weight : 288.39 g/mol
  • CAS Number : 1246069-44-2

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
This compoundMCF7TBD
Ethyl 1-(2-hydroxypropyl)-3-(aryl)-pyrazoleA54926
Novel Pyrazole DerivativeNCI-H4600.39 ± 0.06

The compound's mechanism of action may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, compounds with similar structures have been noted for their ability to inhibit Aurora-A kinase and CDK2, which are crucial for cell cycle regulation and tumor growth.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies indicate that certain pyrazoles can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameConcentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)Reference
Pyrazole Derivative A1061 - 8576 - 93
Pyrazole Derivative B10TBDTBD

This suggests that this compound may have potential applications in treating inflammatory diseases.

Antimicrobial Activity

Research has shown that pyrazole compounds exhibit antimicrobial properties against various pathogens. The compound's effectiveness against specific bacterial strains remains to be fully elucidated but is an area of active investigation.

Case Study 1: Anticancer Efficacy in MCF7 Cells

In a recent study, this compound was tested against the MCF7 breast cancer cell line. Preliminary results indicated a promising cytotoxic effect, warranting further investigation into its mechanism and potential as a therapeutic agent.

Case Study 2: Inhibition of Inflammatory Cytokines

Another study evaluated the anti-inflammatory effects of this compound in vitro, demonstrating significant inhibition of TNF-alpha and IL-6 production in stimulated immune cells. These findings support the hypothesis that pyrazole derivatives can modulate inflammatory responses.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(heptan-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step organic synthesis typically involves:

Cyclocondensation : Formation of the pyrazole core via reactions between ketones (e.g., ethyl acetoacetate) and hydrazines, optimized under reflux with catalysts like DMF-DMA .

Functionalization : Introduction of the pyrrole and heptan-2-yl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-pyrrole linkages) .

Carboxamide formation : Amidation using activated carboxylic acid derivatives (e.g., CDI or HATU) with heptan-2-amine under inert conditions .

  • Critical factors : Temperature (60–100°C), solvent polarity (DMF, THF), and stoichiometric ratios (1:1.2 for amine:acid) to minimize side products .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Analytical workflow :

  • 1H/13C NMR : Assigns protons and carbons in the pyrazole (δ 6.3–7.8 ppm), pyrrole (δ 6.1–6.5 ppm), and heptan-2-yl chain (δ 0.8–1.5 ppm) .
  • IR spectroscopy : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (calculated: ~330.4 g/mol) using C18 columns and ESI+ ionization .

Q. How does the compound’s solubility and stability impact in vitro assays?

  • Solubility : Moderately lipophilic (logP ~3.2) due to the heptan-2-yl chain; requires DMSO stock solutions (10 mM) diluted in PBS for cellular assays .
  • Stability : Susceptible to hydrolysis at high pH; storage at –20°C in anhydrous DMSO preserves integrity for >6 months .

Advanced Research Questions

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • In silico methods :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains). The pyrrole and carboxamide groups show hydrogen bonding with residues like Asp86 in GIRK channels .
  • MD simulations : AMBER or GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories, validating pose consistency .
    • Validation : Correlate docking scores (ΔG < –8 kcal/mol) with experimental IC50 values from kinase inhibition assays .

Q. How can structural modifications resolve contradictions in bioactivity data across studies?

  • Case study : Discrepancies in antimicrobial activity (e.g., Gram+ vs. Gram– bacteria) may arise from the heptan-2-yl chain’s membrane permeability. Strategies:

Branching : Replace linear heptan-2-yl with cyclopropane to enhance rigidity and penetration .

Bioisosteres : Substitute pyrrole with oxadiazole to improve metabolic stability while retaining H-bonding capacity .

  • Validation : SAR analysis via MIC assays and ADMET profiling (e.g., microsomal stability) .

Q. What orthogonal assays validate the compound’s mechanism of action in cancer cell lines?

  • Multi-modal validation :

Apoptosis assays : Flow cytometry (Annexin V/PI staining) to confirm caspase-3 activation .

Target engagement : CETSA (Cellular Thermal Shift Assay) to verify thermal stabilization of putative targets (e.g., tubulin) .

Transcriptomics : RNA-seq to identify downstream pathways (e.g., p53 upregulation) .

  • Controls : Use known inhibitors (e.g., paclitaxel for tubulin) to benchmark effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.